molecular formula C8H13F3O4S B14747607 3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide CAS No. 834-62-8

3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide

Cat. No.: B14747607
CAS No.: 834-62-8
M. Wt: 262.25 g/mol
InChI Key: PFLZVCODKRHZPY-UHFFFAOYSA-N
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Description

3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide is a chemical compound with the molecular formula C7H11F3O4S. This compound is known for its unique structure, which includes a thietane ring—a four-membered ring containing sulfur. The presence of trifluoromethyl and diethoxy groups further enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 2-(trifluoromethyl)thietane with diethyl sulfate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of the intermediates and the potential hazards associated with the chemicals used.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The diethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the thietane ring provides stability and specificity. The compound can modulate various biochemical pathways, leading to its diverse applications.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Diethoxy-2-(methyl)thietane 1,1-dioxide
  • 3,3-Diethoxy-2-(ethyl)thietane 1,1-dioxide
  • 3,3-Diethoxy-2-(chloromethyl)thietane 1,1-dioxide

Uniqueness

Compared to similar compounds, 3,3-Diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide stands out due to the presence of the trifluoromethyl group. This group imparts unique electronic properties, enhancing the compound’s reactivity and stability. Additionally, the trifluoromethyl group can improve the compound’s bioavailability and binding affinity in biological systems.

Properties

CAS No.

834-62-8

Molecular Formula

C8H13F3O4S

Molecular Weight

262.25 g/mol

IUPAC Name

3,3-diethoxy-2-(trifluoromethyl)thietane 1,1-dioxide

InChI

InChI=1S/C8H13F3O4S/c1-3-14-7(15-4-2)5-16(12,13)6(7)8(9,10)11/h6H,3-5H2,1-2H3

InChI Key

PFLZVCODKRHZPY-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CS(=O)(=O)C1C(F)(F)F)OCC

Origin of Product

United States

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